

MYCi361 effect on MYC-regulated gene expression

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An In-Depth Technical Guide on MYCi361: Effects on MYC-Regulated Gene Expression

Abstract

The MYC oncogene is a master transcriptional regulator that is dysregulated in a significant percentage of human cancers, making it a highly sought-after therapeutic target.[1] Despite its validation, the development of direct small-molecule inhibitors has been challenging due to the disordered nature of the MYC protein.[1] This technical guide focuses on MYCi361, a novel small-molecule inhibitor of MYC. We will delve into its mechanism of action, its quantifiable effects on MYC-regulated gene expression and cancer cell viability, and its impact on the tumor microenvironment. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of MYCi361, including detailed experimental protocols and data presented for comparative analysis.

Mechanism of Action

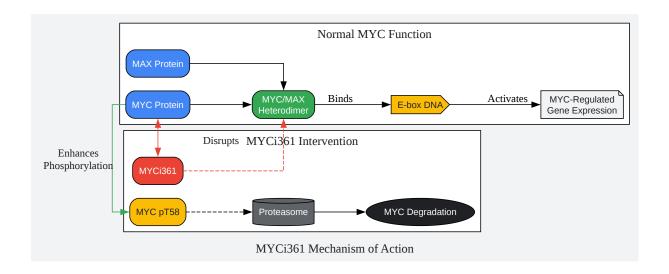
MYCi361 is a direct MYC inhibitor that functions through a multi-faceted mechanism to disrupt MYC activity and promote its degradation.[2][3]

Direct Binding and Disruption of MYC/MAX Dimerization: MYCi361 directly binds to the MYC protein with a dissociation constant (Kd) of 3.2 μM.[2][4][5] This binding occurs within a "hotspot" region of the MYC C-terminal bHLHZip domain, specifically amino acids 366-381.
 [1] The formation of a heterodimer with the MAX protein is essential for MYC to bind to DNA E-box sequences and regulate gene expression.[1][5] MYCi361 binding disrupts the



formation of the functional MYC/MAX complex, thereby inhibiting its transcriptional activity.[1] [2][5] In PC3 cells, **MYCi361** was shown to disrupt the MYC/MAX interaction at a concentration of 6 µM after 1 hour of treatment.[5]

• Enhanced Phosphorylation and Proteasomal Degradation: Beyond disrupting dimerization, MYCi361 actively promotes the degradation of the MYC protein.[1][3] It enhances the phosphorylation of MYC on threonine-58 (T58).[1][2][5] The phosphorylation of T58 is a key step in the native pathway for MYC turnover, marking the protein for recognition by E3 ubiquitin ligases and subsequent degradation by the 26S proteasome.[1] By co-opting this pathway, MYCi361 effectively reduces the cellular levels of MYC protein.[1]



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Caption: **MYCi361** binds to MYC, disrupting the MYC/MAX dimer and promoting T58 phosphorylation, leading to proteasomal degradation and inhibition of gene expression.

Effect on MYC-Regulated Gene Expression



By disrupting the MYC/MAX complex and promoting MYC degradation, **MYCi361** effectively impairs MYC-driven gene expression.[2][3] This leads to a global suppression of MYC target gene expression.[3] Studies on the closely related and improved analog, MYCi975, provide further insight into the selectivity of this class of inhibitors.[1] While **MYCi361**'s effects are broad, MYCi975 was found to selectively regulate MYC target genes.[1] Specifically, genes involved in critical cancer-associated pathways such as cell cycle progression, chromosome organization, and DNA replication showed decreased expression upon inhibitor treatment.[6] In contrast, genes involved in basic RNA metabolic processes were less affected.[6] This suggests that these inhibitors can preferentially target the proliferative advantages conferred by MYC dysregulation in cancer cells.[6]

Quantitative Data

The following tables summarize the key quantitative metrics reported for MYCi361.

Table 1: Binding Affinity and In Vitro Efficacy

Parameter	Value	Cell Lines / Conditions	Reference
Binding Affinity (Kd)	3.2 μΜ	Cell-free assay with MYC protein	[2][4][5]
IC50	1.4 μΜ	LNCaP (Prostate Cancer)	[4][5]
	1.6 μΜ	PC3 (Prostate Cancer)	[4]
	2.1 μΜ	P493-6 (Lymphoma)	[4]
	2.6 μΜ	MV4-11 (Leukemia)	[4][5]
	2.9 µM	MycCaP (Prostate Cancer)	[4]
	4.9 μΜ	SK-N-B2 (Neuroblastoma)	[4]



| | 5.0 µM | HL-60 (Lymphoma) |[4] |

Table 2: In Vivo Pharmacokinetics in Mice

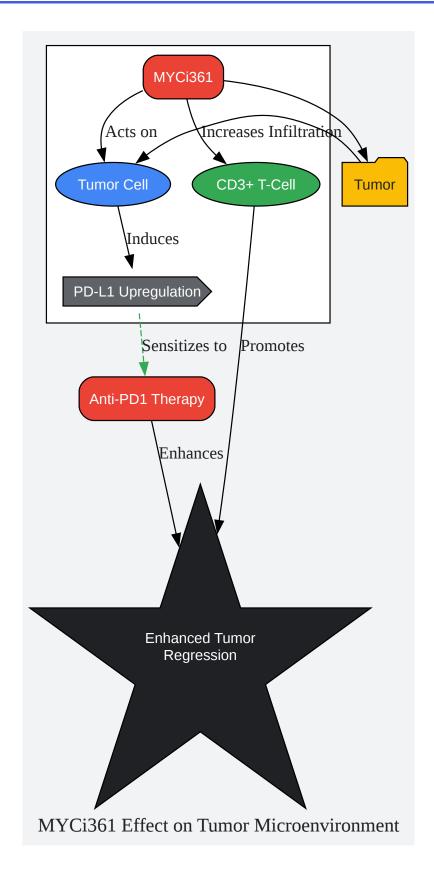
Administration Route	Half-Life (t½)	Max Plasma Conc. (Cmax)	Reference
Intraperitoneal (i.p.)	44 hours	27,200 ng/mL (46 μΜ)	[4]

| Oral (p.o.) | 20 hours | 13,867 ng/mL (23 µM) |[4] |

Impact on the Tumor Microenvironment

MYCi361 treatment significantly remodels the tumor immune microenvironment, shifting it towards an anti-tumor state.[1] In syngeneic mouse models of prostate cancer, treatment with MYCi361 led to an increased infiltration of CD3+ T cells into the tumor.[1][3] Furthermore, MYCi361 treatment caused an upregulation of the immune checkpoint protein PD-L1 on tumor cells.[2][3] This dual action of boosting T-cell presence while upregulating a key immunotherapy target provides a strong rationale for combination therapy. Indeed, MYCi361 has been shown to sensitize tumors to anti-PD1 immunotherapy, leading to enhanced tumor regression.[2][3][4]





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Caption: **MYCi361** increases T-cell infiltration and upregulates PD-L1 on tumor cells, enhancing the efficacy of anti-PD1 immunotherapy.

Experimental Methodologies

The following protocols are based on methodologies described in the cited literature for **MYCi361** and related compounds.

- 5.1. In Vitro Cell Viability Assay
- Objective: To determine the IC50 of MYCi361 in various cancer cell lines.
- Procedure:
 - Seed cancer cell lines (e.g., LNCaP, PC3, MV4-11) in 96-well plates at an appropriate density and allow them to adhere overnight.
 - Prepare a stock solution of MYCi361 in fresh DMSO (e.g., 100 mg/mL).[2]
 - Create a serial dilution of MYCi361 in cell culture medium to achieve a range of final concentrations.
 - Treat the cells with the diluted compound and incubate for a specified period (e.g., 72 hours).
 - Assess cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
 - Calculate IC50 values by plotting the percentage of viable cells against the log of the inhibitor concentration.
- 5.2. Immunogenic Cell Death (ICD) Assay
- Objective: To measure markers of ICD induced by MYCi361.[2]
- Procedure:
 - Treat MycCaP cells with 4 μM MYCi361 for 72 hours.[2]

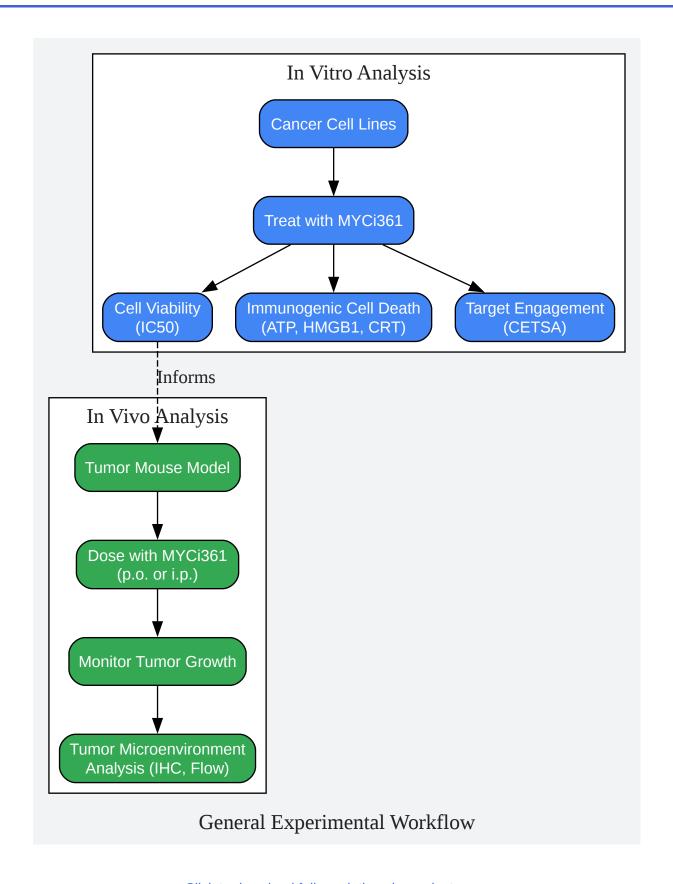


- ATP Secretion: Collect the cell culture supernatants. Quantify secreted ATP using a commercially available ATP assay kit. Normalize results to cell counts.[2]
- HMGB1 Release: Collect supernatants and quantify high mobility group protein B1 (HMGB1) levels using an ELISA kit. Normalize results to cell counts.[2]
- Calreticulin Exposure: Harvest the treated cells. Incubate with a primary antibody against Calreticulin, followed by a fluorescently labeled secondary antibody. Analyze the cell surface expression of Calreticulin by flow cytometry.[2]

5.3. In Vivo Tumor Growth Study

- Objective: To evaluate the anti-tumor efficacy of **MYCi361** in a mouse model.
- Procedure:
 - Implant tumor cells (e.g., MycCaP) subcutaneously into immunocompetent mice (e.g., FVB) or immunodeficient mice (e.g., NSG).[4]
 - Allow tumors to reach a palpable size.
 - Preparation of Dosing Solution: For oral administration, a stock solution in DMSO can be diluted in corn oil (e.g., 10% DMSO, 90% corn oil).[4] For intraperitoneal injection, a formulation of DMSO, PEG300, Tween80, and ddH2O can be used.[2] Prepare working solutions fresh daily.[4]
 - Dosing Regimen: Administer MYCi361 to the mice via the desired route (i.p. or p.o.). A
 reported regimen is 100 mg/kg/day for 2 days, followed by 70 mg/kg/day for 9 days.[4]
 - Monitor tumor volume and animal weight regularly throughout the study.
 - At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for pT58-MYC, immunohistochemistry for PD-L1 and CD3).[3]





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